(4-(Heptyloxy)phenyl)(pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Heptyloxy)phenyl)(pyridin-3-yl)methanone is an organic compound that features a heptyloxy group attached to a phenyl ring, which is further connected to a pyridin-3-yl group via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Heptyloxy)phenyl)(pyridin-3-yl)methanone typically involves the reaction of 4-(heptyloxy)benzaldehyde with pyridin-3-ylmethanone under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(Heptyloxy)phenyl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The phenyl and pyridinyl rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
(4-(Heptyloxy)phenyl)(pyridin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(Heptyloxy)phenyl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (4-(Butyloxy)phenyl)(pyridin-3-yl)methanone
- (4-(Hexyloxy)phenyl)(pyridin-3-yl)methanone
- (4-(Octyloxy)phenyl)(pyridin-3-yl)methanone
Uniqueness
(4-(Heptyloxy)phenyl)(pyridin-3-yl)methanone is unique due to its specific heptyloxy group, which imparts distinct physicochemical properties compared to its analogs. This uniqueness can influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H23NO2 |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
(4-heptoxyphenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C19H23NO2/c1-2-3-4-5-6-14-22-18-11-9-16(10-12-18)19(21)17-8-7-13-20-15-17/h7-13,15H,2-6,14H2,1H3 |
InChI Key |
RAYLUWAMXLAAMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.